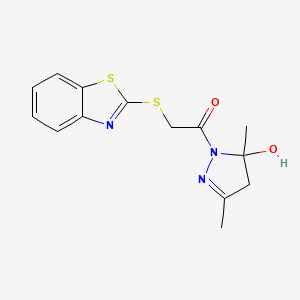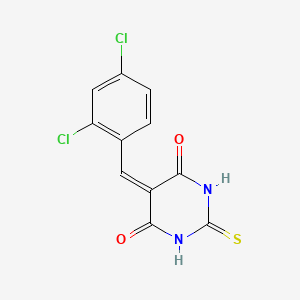
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(5-hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(5-HYDROXY-3,5-DIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzothiazole ring and a pyrazole ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(5-HYDROXY-3,5-DIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Pyrazole Ring: This can be synthesized by reacting hydrazine with a 1,3-diketone.
Coupling of the Two Rings: The final step involves coupling the benzothiazole and pyrazole rings through a suitable linker, often involving thiol-ene click chemistry or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: Compounds with benzothiazole and pyrazole rings are often studied as catalysts in various organic reactions.
Material Science: These compounds can be used in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Such compounds are often screened for antimicrobial activity against various pathogens.
Anti-inflammatory Agents: They may also be investigated for their potential anti-inflammatory properties.
Industry
Dyes and Pigments: Benzothiazole derivatives are commonly used in the production of dyes and pigments.
Pharmaceuticals: These compounds can serve as intermediates in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(5-HYDROXY-3,5-DIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. For example, they could inhibit bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways in human cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-Benzothiazol-2-ylsulfanyl)ethanone: Lacks the pyrazole ring but shares the benzothiazole moiety.
1-(5-Hydroxy-3,5-dimethyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Lacks the benzothiazole ring but shares the pyrazole moiety.
Uniqueness
The unique combination of benzothiazole and pyrazole rings in 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(5-HYDROXY-3,5-DIMETHYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE may confer distinct biological activities and chemical properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C14H15N3O2S2 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(5-hydroxy-3,5-dimethyl-4H-pyrazol-1-yl)ethanone |
InChI |
InChI=1S/C14H15N3O2S2/c1-9-7-14(2,19)17(16-9)12(18)8-20-13-15-10-5-3-4-6-11(10)21-13/h3-6,19H,7-8H2,1-2H3 |
Clé InChI |
VYVNFXRQAHYKGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(C1)(C)O)C(=O)CSC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Iodophenyl)amino]-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B15020722.png)
![2-(3-bromophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B15020725.png)
![6-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B15020735.png)
![1-[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl]-2-(piperidin-1-yl)ethanone](/img/structure/B15020736.png)
![4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15020741.png)
![N~2~,N~2~'-(benzene-1,3-diyldimethanediyl)bis[N~1~-(2,4-dimethylphenyl)ethanediamide]](/img/structure/B15020753.png)

![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15020766.png)
![5-{[(E)-(2-hydroxy-3-iodophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15020770.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B15020772.png)
![3-(Adamantane-1-carbonyl)-2-(4-fluorophenyl)-1H,2H,3H,10BH-pyrrolo[2,1-A]isoquinoline-1,1-dicarbonitrile](/img/structure/B15020776.png)
![(3E)-N-(2,4-dichlorophenyl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15020781.png)
![6-(4-Bromophenyl)-2-(2,5-dichlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B15020788.png)
![N'-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B15020794.png)
